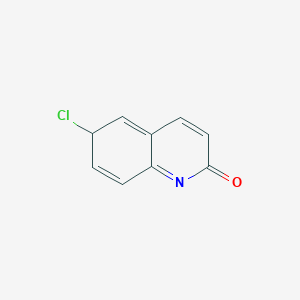
6-chloro-6H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-6H-quinolin-2-one is a heterocyclic compound that belongs to the quinolinone family It is characterized by a quinoline core structure with a chlorine atom at the 6th position and a keto group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-6H-quinolin-2-one can be achieved through various methods. One common approach involves the cyclization of o-alkenylanilines with carbon monoxide (CO) in the presence of a palladium catalyst and a substoichiometric amount of copper acetate (Cu(OAc)2) as an oxidant . This method is efficient and can be performed under mild conditions.
Another method involves the direct carbonylation of o-alkenylanilines using carbon dioxide (CO2) or triphosgene (BTC) as the carbonyl source . This approach is practical and applicable for both scientific research and industrial applications.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound often employs transition metal-catalyzed reactions or green reaction protocols to ensure high yields and minimal environmental impact . These methods are optimized for large-scale production and are designed to be cost-effective and sustainable.
Chemical Reactions Analysis
Types of Reactions
6-chloro-6H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-2,3-dione derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 6-chloro-6H-quinolin-2-ol.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium amide (NaNH2) or Grignard reagents (RMgX).
Major Products Formed
Oxidation: Quinolin-2,3-dione derivatives.
Reduction: 6-chloro-6H-quinolin-2-ol.
Substitution: Various substituted quinolinone derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-6H-quinolin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-6H-quinolin-2-one involves its interaction with specific molecular targets. For instance, as an FXIa inhibitor, it binds to the active site of the enzyme, preventing the conversion of factor XI to its active form . This inhibition disrupts the coagulation cascade, thereby exerting its anticoagulant effects.
Comparison with Similar Compounds
Similar Compounds
6-chloro-3,4-dihydro-1H-quinolin-2-one: A neutral compound with similar structural features but differing in its hydrogenation state.
Quinolin-2-amine: A weakly basic compound with a similar quinoline core structure.
Uniqueness
6-chloro-6H-quinolin-2-one is unique due to its specific substitution pattern and the presence of both a chlorine atom and a keto group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H6ClNO |
|---|---|
Molecular Weight |
179.60 g/mol |
IUPAC Name |
6-chloro-6H-quinolin-2-one |
InChI |
InChI=1S/C9H6ClNO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5,7H |
InChI Key |
CYZLEBKCABJJCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=O)C=CC2=CC1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


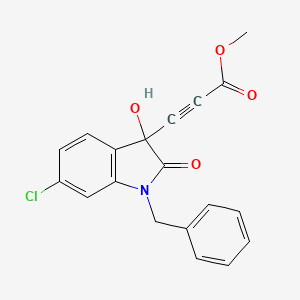
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12361840.png)
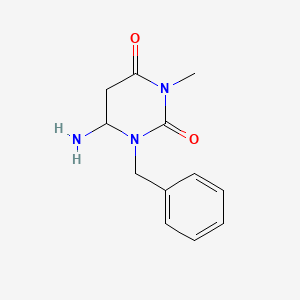
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)naphthalen-1-yl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B12361843.png)
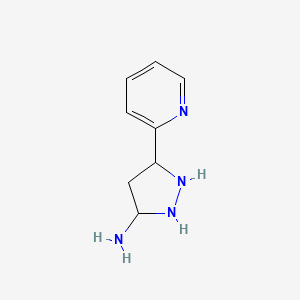
![2-Amino-3,7a-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12361852.png)
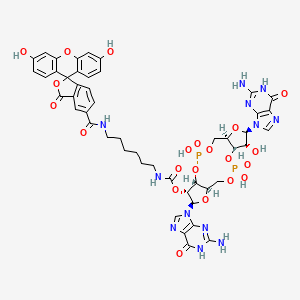
![6-hydroxy-1-methyl-3-oxo-2-[2-oxo-2-(1,3-thiazolidin-3-yl)ethyl]-9,10-dihydro-8H-pyrano[3,2-f]chromene-5-carbaldehyde](/img/structure/B12361880.png)

![tetrasodium;8-[(4-sulfonatophenyl)diazenyl]-5-[[4-[[4-[[6-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12361885.png)
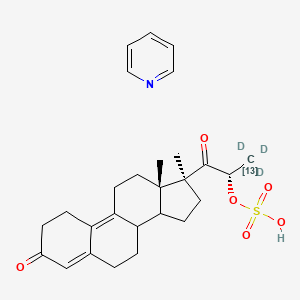
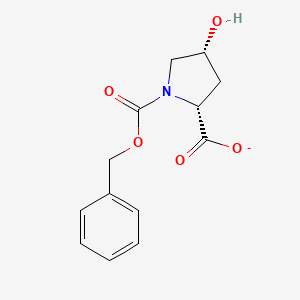
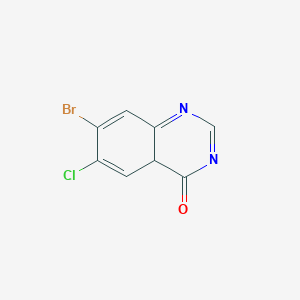
![4-amino-7-fluoro-N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]imidazo[1,5-a]quinoxaline-8-carboxamide](/img/structure/B12361921.png)
